molecular formula C8H10NNaO5S B7782604 sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B7782604
M. Wt: 255.23 g/mol
InChI Key: NKZMPZCWBSWAOX-IBTYICNHSA-M
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Description

Sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bicyclic framework with sulfur and nitrogen atoms, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves several steps. One common method includes the reaction of 3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Sulbactam sodium: A beta-lactamase inhibitor with a similar bicyclic structure.

    Tazobactam sodium: Another beta-lactamase inhibitor with structural similarities.

Uniqueness: Sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in its bicyclic framework. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZMPZCWBSWAOX-IBTYICNHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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